

Technical Guide: Spectroscopic Properties of Sodium Pyridine-4-Carboxylate

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Compound of Interest

Compound Name: sodium;pyridine-4-carboxylate

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Compound: Sodium Pyridine-4-Carboxylate (Sodium Isonicotinate) CAS: 16887-79-9 Molecular Formula:

(Commonly variable hydrates)

Executive Summary & Strategic Utility

In drug development, Sodium Pyridine-4-Carboxylate is not merely a reagent; it is a critical pharmaceutical salt former and a ligand for Metal-Organic Frameworks (MOFs) used in drug delivery. Its spectroscopic signature differs fundamentally from its parent molecule, isonicotinic acid.

The Core Analytical Challenge: Distinguishing the salt form from the free acid or co-crystal forms during solid-state screening. This guide provides the spectral fingerprints required to validate complete deprotonation and lattice formation.

Synthesis & Purification Workflow

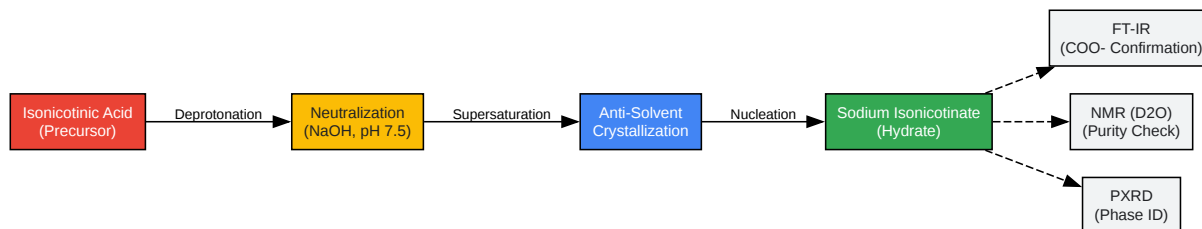
Context: To obtain high-purity spectroscopic standards, one must control the hydration state, as lattice water significantly alters vibrational spectra.

Protocol: Controlled Synthesis of Analytical Standard

Objective: Generate chemically pure Sodium Isonicotinate Pentahydrate for spectral benchmarking.

- Stoichiometric Neutralization:
 - Dissolve Isonicotinic Acid (1.23 g, 10 mmol) in 50 mL deionized water at 40°C.
 - Slowly add Sodium Hydroxide (1.0 M, 10 mL) dropwise while monitoring pH.
 - Critical Step: Adjust pH to 7.4–7.8. Do not exceed pH 8.5 to prevent hydrolysis degradation or formation of excess hydroxide adducts.
- Crystallization:
 - Filter the solution through a 0.22 µm PTFE membrane to remove particulate nuclei.
 - Add Ethanol (anti-solvent) dropwise until persistent turbidity is observed (approx. 1:1 v/v ratio).
 - Allow to stand at 4°C for 24 hours.
- Isolation:
 - Collect colorless prisms via vacuum filtration.
 - Drying: Air dry at ambient temperature (25°C) to maintain the hydrate structure. Do not oven dry >60°C, as dehydration collapses the crystal lattice, shifting IR bands.

Workflow Diagram: Synthesis & Characterization



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Caption: Workflow for generating analytical-grade sodium isonicotinate, linking synthesis steps to critical quality attributes (CQAs).

Vibrational Spectroscopy (FT-IR & Raman)

The Definitive Test for Salt Formation.

The transition from carboxylic acid (

) to carboxylate anion (

) causes the disappearance of the carbonyl stretch and the emergence of two new bands: asymmetric and symmetric carboxylate stretching.

Key Spectral Features

| Functional Group | Mode | Frequency (cm ⁻¹) | Intensity | Structural Insight |
|------------------|--------------|-------------------------------|-----------|--|
| Carboxylate () | (Asymmetric) | 1540 – 1560 | Strong | Primary Indicator of Salt Formation. Replaces the C=O band (1710 cm ⁻¹) of the acid. |
| Carboxylate () | (Symmetric) | 1380 – 1400 | Medium | The separation (cm ⁻¹) indicates ionic/bridging coordination to Na ⁺ . |
| Pyridine Ring | (C=C/C=N) | 1590 – 1610 | Strong | Shifts slightly upon coordination or protonation of the ring nitrogen. |
| Water (Hydrate) | | 3200 – 3500 | Broad | Indicates presence of lattice water (pentahydrate form). |
| C-H (Aromatic) | | 3000 – 3100 | Weak | Standard aromatic signatures. |

Raman Complement

Raman spectroscopy is advantageous for aqueous solutions or wet samples where water obscures IR regions.

- Ring Breathing Mode: A very strong, sharp peak appears at ~1000 cm⁻¹ (characteristic of mono-substituted pyridine rings).

- Carboxylate: Symmetric stretch () is Raman active and appears as a strong band near 1400 cm^{-1} .

Nuclear Magnetic Resonance (NMR)

Solution-State Validation.

NMR confirms the chemical structure and purity. Note that in

, the rapid exchange of labile protons means no OH signal is observed.

NMR (400 MHz,)

The spectrum displays an AA'XX' coupling pattern typical of para-substituted pyridines.

| Position | Shift (, ppm) | Multiplicity | Integration | Assignment |
|----------|----------------|---------------|-------------|--|
| H2, H6 | 8.60 – 8.65 | Doublet (Hz) | 2H | Protons ortho to Nitrogen (Deshielded by electronegative N). |
| H3, H5 | 7.75 – 7.80 | Doublet (Hz) | 2H | Protons meta to Nitrogen (Ortho to Carboxylate). |

Diagnostic Shift: In the free acid (in DMSO-

), the carboxyl proton appears at ~ 13.5 ppm. In the sodium salt (in

), this peak is absent.

NMR (100 MHz,)

| Carbon | Shift (, ppm) | Assignment |
|--------------------|----------------|----------------------------------|
| C-COO ⁻ | 172.0 | Carboxylate Carbon (Quaternary). |
| C2, C6 | 149.5 | Aromatic C- (Next to N). |
| C4 | 145.0 | Aromatic C- (Substituted). |
| C3, C5 | 124.5 | Aromatic C- |

Electronic Spectroscopy (UV-Vis)

Quantification & Conjugation Analysis.

Sodium isonicotinate exhibits characteristic

transitions. The spectrum is pH-dependent due to the protonation capability of the pyridine nitrogen (

for the ring nitrogen).

- Solvent: Water (pH 7.0)
- λ_{max} : 266 nm
- Molar Absorptivity (ϵ): ~3,500 - 4,000
- Shoulder: ~215 nm (Secondary band).

Analytical Note: If the pH drops below 4.0, the pyridine nitrogen becomes protonated, causing a red shift (bathochromic shift) and an increase in intensity due to increased conjugation

resonance.

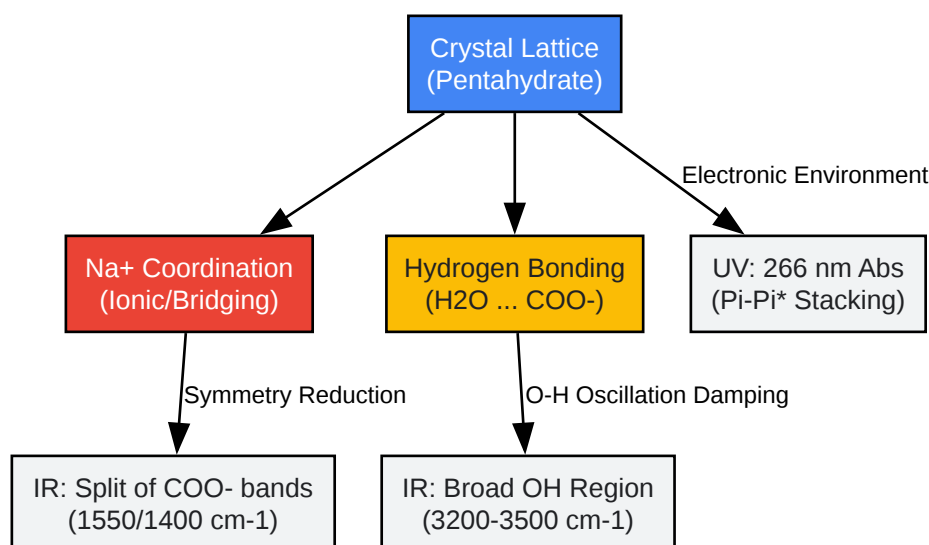
Structural Correlation (X-Ray Crystallography)

Linking Spectra to Structure.

The spectroscopic properties are dictated by the crystal packing. Sodium isonicotinate typically crystallizes as a pentahydrate in the triclinic or monoclinic system.

- Coordination Geometry: The Sodium () ion is typically octahedral, coordinated by water molecules and the carboxylate oxygens.
- Hydrogen Bonding: Extensive H-bonding networks (Water-Carboxylate and Water-Water) cause the broadening of the OH stretch in IR.[1]
- Pi-Stacking: Pyridine rings often stack in parallel, which stabilizes the lattice but can lead to fluorescence quenching in the solid state.

Diagram: Structure-Property Relationship



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Caption: Causal links between the solid-state crystal lattice and observed spectroscopic signals.

References

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Sources

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